3,6-Dipropoxybenzene-1,2-dicarbonitrile
Description
3,6-Dipropoxybenzene-1,2-dicarbonitrile is a symmetrically substituted benzene derivative featuring two propoxy groups at the 3- and 6-positions and two electron-withdrawing cyano groups at the 1- and 2-positions. This structure confers unique electronic properties, making it a precursor for advanced materials such as phthalocyanines and charge-transfer chromophores . Its synthesis typically involves nucleophilic substitution reactions, where 3,6-dihydroxybenzene-1,2-dicarbonitrile reacts with alkyl halides or alkoxy precursors under basic conditions . The propoxy substituents enhance solubility in organic solvents, facilitating further functionalization for applications in optoelectronics and catalysis .
Properties
CAS No. |
116453-87-3 |
|---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
3,6-dipropoxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C14H16N2O2/c1-3-7-17-13-5-6-14(18-8-4-2)12(10-16)11(13)9-15/h5-6H,3-4,7-8H2,1-2H3 |
InChI Key |
YLIODFVRZQOKPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)OCCC)C#N)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position: 3,6- vs. 4,5-Disubstituted Derivatives
3,6-Disubstituted Derivatives :
Substituents in the meta positions (3,6) create a symmetric structure, reducing steric hindrance and enabling planarization of π-linkers in charge-transfer chromophores. This symmetry enhances intramolecular charge transfer (ICT) efficiency, as seen in 3,6-diethoxybenzene-1,2-dicarbonitrile, which exhibits strong absorption in the 340–350 nm range .4,5-Disubstituted Derivatives :
Substituents at the 4,5-positions (e.g., 4,5-diiodobenzene-1,2-dicarbonitrile) introduce steric constraints, leading to twisted molecular geometries. This reduces ICT efficiency but improves reactivity as precursors for phthalocyanines. For instance, 4,5-diiodo derivatives are key intermediates in synthesizing cobalt phthalocyanines for catalytic applications .
Alkoxy Chain Length: Propoxy vs. Ethoxy/Butoxy
- Propoxy (C₃H₇O): Balances solubility and steric bulk. 3,6-Dipropoxybenzene-1,2-dicarbonitrile is more soluble than its ethoxy counterparts in nonpolar solvents, enabling processing into thin films for OLEDs .
Ethoxy (C₂H₅O) :
Shorter chains reduce solubility but increase crystallinity. 3,6-Diethoxy derivatives exhibit higher melting points (~200°C) and are used in liquid crystal displays .Butoxy (C₄H₉O) :
Longer chains (e.g., 3,6-dibutoxybenzene-1,2-dicarbonitrile) improve solubility in polar aprotic solvents (DMF, DMSO) but lower thermal stability due to increased conformational flexibility .
Core Heterocycle: Benzene vs. Pyrazine
- Benzene-1,2-dicarbonitrile Derivatives: Exhibit moderate electron-withdrawing strength, making them suitable for balanced push-pull chromophores. For example, X-shaped benzene derivatives show second-harmonic generation (SHG) responses of 10–15 pm/V, suitable for nonlinear optical (NLO) materials .
Pyrazine-2,3-dicarbonitrile Derivatives :
The pyrazine core is more electron-deficient, enhancing acceptor strength. Pyrazine-based chromophores display red-shifted absorption (λ_abs ~400 nm) and higher SHG responses (~20 pm/V) but lower thermal stability compared to benzene analogues .
Key Research Findings and Data Tables
Table 1: Comparative Properties of Selected Derivatives
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